![molecular formula C24H18N2O6 B4688985 N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide](/img/structure/B4688985.png)
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide
Overview
Description
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide, also known as NBDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NBDA is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair.
Mechanism of Action
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide works by inhibiting the activity of PARP, which is an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and recruits other proteins to the site of damage to initiate the repair process. However, when PARP is inhibited by this compound, the repair process is disrupted, leading to increased DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death. Additionally, this compound has been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide in lab experiments is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors, such as olaparib. However, one limitation of using this compound is its solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide. One area of interest is the development of new formulations of this compound that improve its solubility in aqueous solutions. Additionally, there is interest in studying the effects of this compound on different types of cancer and in combination with other therapies. Finally, there is interest in studying the potential applications of this compound in the treatment of inflammatory diseases.
Scientific Research Applications
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide has been extensively studied for its potential applications in cancer research. PARP inhibitors, such as this compound, have been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. This is because cancer cells rely heavily on PARP for DNA repair, and inhibiting this enzyme can lead to increased DNA damage and cell death.
properties
IUPAC Name |
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c1-2-31-16-13-11-15(12-14-16)22(27)23-21(18-8-4-6-10-20(18)32-23)25-24(28)17-7-3-5-9-19(17)26(29)30/h3-14H,2H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDVIKCFCDGNQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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